Cas no 2228770-87-2 (1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate)

1-Methyl-3-phenyl-1H-pyrazol-5-yl sulfamate is a sulfamate ester derivative characterized by its pyrazole core structure. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the development of biologically active molecules. The presence of both the sulfamate and pyrazole moieties offers opportunities for further functionalization, enhancing its utility in drug discovery and agrochemical applications. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for researchers. The compound’s structural features may also contribute to interactions with enzymatic targets, warranting further investigation in pharmacological studies.
1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate structure
2228770-87-2 structure
Product Name:1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate
CAS No:2228770-87-2
MF:C10H11N3O3S
MW:253.277640581131
CID:6000797
PubChem ID:165619426
Update Time:2025-05-20

1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate
    • EN300-1864417
    • 2228770-87-2
    • Inchi: 1S/C10H11N3O3S/c1-13-10(16-17(11,14)15)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,14,15)
    • InChI Key: PXJAFWIBHSUQSF-UHFFFAOYSA-N
    • SMILES: S(N)(=O)(=O)OC1=CC(C2C=CC=CC=2)=NN1C

Computed Properties

  • Exact Mass: 253.05211239g/mol
  • Monoisotopic Mass: 253.05211239g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 95.6Ų

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Additional information on 1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate

Introduction to 1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate (CAS No: 2228770-87-2)

1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate, identified by the Chemical Abstracts Service Number (CAS No) 2228770-87-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole sulfamate class, a structural motif known for its versatile biological activities and potential therapeutic applications. The unique combination of a pyrazole ring substituted with a methyl and phenyl group, coupled with a sulfamate functional group, imparts distinct chemical and pharmacological properties that make it a subject of intense study.

The pyrazole scaffold is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Pyrazoles and their derivatives have been extensively explored due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. The presence of the methyl group at the 1-position and the phenyl group at the 3-position further modulates the electronic and steric properties of the molecule, influencing its interactions with biological targets. The sulfamate group (-SO₂NH₂) at the 5-position introduces a polar, negatively charged moiety, enhancing solubility and potentially affecting binding affinity to biological receptors.

Recent advancements in drug discovery have highlighted the importance of sulfamate-containing compounds in developing novel therapeutic agents. Sulfamates are known to exhibit inhibitory effects on various enzymes and receptors, making them valuable in the treatment of inflammatory diseases, metabolic disorders, and infectious diseases. The structural features of 1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate suggest potential applications in modulating enzyme activity, particularly in pathways involving inflammation and cell signaling.

In academic research, 1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate has been investigated for its pharmacological potential. Studies have demonstrated that derivatives of pyrazole sulfamates can interact with targets such as cyclooxygenase (COX), lipoxygenase (LOX), and other inflammatory mediators. The phenyl substituent may enhance binding affinity by providing hydrophobic interactions with aromatic pockets in protein targets, while the sulfamate group contributes to ionic interactions and hydrogen bonding capabilities. These interactions are critical for designing molecules with improved selectivity and reduced side effects.

The synthesis of 1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate involves multi-step organic reactions, typically starting from commercially available precursors such as 3-bromopyrazole or 3-chloropyrazole. The introduction of the methyl group can be achieved through nucleophilic substitution or metal-catalyzed coupling reactions. Subsequent functionalization with the phenyl group requires careful selection of reaction conditions to avoid unwanted side products. The final step involves introducing the sulfamate group, which can be accomplished using reagents like sodium bisulfite or sulfur trioxide derivatives under controlled conditions.

One of the key challenges in working with 1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate is optimizing its solubility and stability. The presence of multiple polar functional groups can lead to issues with crystallization or degradation under certain conditions. Researchers have explored various solvents and stabilizers to enhance the compound's shelf life and bioavailability. Additionally, computational methods such as molecular dynamics simulations have been employed to predict binding affinities and optimize drug-like properties.

Current research trends indicate that 1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate may serve as a lead compound for developing novel therapeutic agents. Its structural framework allows for further derivatization to improve pharmacokinetic profiles and target specificity. For instance, modifications at the 4-position or additional substituents could enhance metabolic stability or reduce toxicity. Collaborative efforts between synthetic chemists and biologists are essential to translate these findings into clinical applications.

The compound's potential extends beyond traditional pharmaceutical applications. It has shown promise in agrochemical research as a precursor for developing novel pesticides or herbicides due to its ability to interact with biological targets in plants and pests. Furthermore, its role in material science is being explored, particularly in designing functional materials with specific electronic or optical properties.

In conclusion, 1-methyl-3-phenyl-1H-pyrazol-5-yl sulfamate (CAS No: 2228770-87-2) represents a fascinating compound with diverse applications in pharmaceuticals, agrochemicals, and material science. Its unique structural features make it a valuable scaffold for drug discovery, offering opportunities for developing innovative treatments for various diseases. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an increasingly important role in scientific endeavors.

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